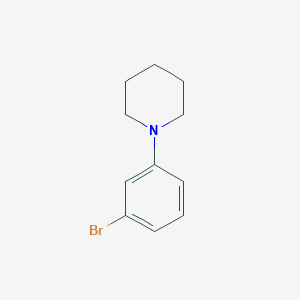

![molecular formula C12H10O2S2 B1335632 2-[(Thien-2-ylmethyl)thio]benzoic acid CAS No. 3759-75-9](/img/structure/B1335632.png)

2-[(Thien-2-ylmethyl)thio]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(Thien-2-ylmethyl)thio]benzoic acid is a compound that belongs to a class of organic molecules known for containing a thiophene ring—a sulfur-containing heterocycle—attached to a benzoic acid moiety through a methylene thioether linkage. This structural motif is of interest due to its potential biological activity and its utility as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been reported, where thioureides derived from benzoic acid derivatives have been synthesized and characterized . Although the exact synthesis of 2-[(Thien-2-ylmethyl)thio]benzoic acid is not detailed in the provided papers, similar synthetic

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Compound Formation

2-[(Thien-2-ylmethyl)thio]benzoic acid is involved in the synthesis of various heterocyclic compounds. For instance, it is utilized in the formation of thieno[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido[1,2-b]isoquinoline-4,11-diones and isoquino[2,3-a]quinazoline-5,12-dione through treatment with acetic anhydride. These compounds are synthesized via intramolecular acylation, showcasing the structural versatility of the thieno benzoic acid derivative in creating complex heterocyclic structures (Zadorozhny et al., 2008).

Role in Organic Synthesis

The compound serves as a building block in organic synthesis. For instance, its derivatives, such as 2-(2-phenylethyl)benzoic acid or 2-(thiophen-2-ylethyl)benzoic acid, are synthesized through multi-step processes involving reactions like the Wittig-Horner reaction, showcasing its utility in complex organic synthesis (Chen Fen-er, 2012).

Catalysis and Chemical Transformations

In catalysis, derivatives of 2-[(Thien-2-ylmethyl)thio]benzoic acid are used. For instance, palladium-catalyzed ipso arylation of α,α-disubstituted benzo[b]thien-2-ylmethanols with aryl bromides involves this compound, highlighting its role in catalytic transformations leading to the formation of aryl-benzo[b]thiophenes (Biro & Kotschy, 2007).

Biosynthesis and Natural Products

2-[(Thien-2-ylmethyl)thio]benzoic acid is involved in the engineered biosynthesis of phenyl-substituted polyketides. Benzoyl-CoA, a derivative of benzoic acid, acts as a precursor for the biosynthesis of a variety of natural products, demonstrating the compound's significance in the biosynthetic pathways (Garcia-Bernardo et al., 2004).

Antimicrobial and Anticancer Properties

The compound and its derivatives exhibit biological activities. For example, certain benzoic acid derivatives show antimicrobial activities against various bacterial strains, making them potential candidates for antimicrobial agents. Furthermore, thiophene acetyl salicylic acid esters, structurally related to 2-[(Thien-2-ylmethyl)thio]benzoic acid, display cytotoxic effects against tumor cell lines, indicating their potential in cancer therapy (Mishra et al., 2019; Ünver & Cantürk, 2017).

Eigenschaften

IUPAC Name |

2-(thiophen-2-ylmethylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c13-12(14)10-5-1-2-6-11(10)16-8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEMIQPVWXWVOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407021 |

Source

|

| Record name | 2-[(thien-2-ylmethyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Thien-2-ylmethyl)thio]benzoic acid | |

CAS RN |

3759-75-9 |

Source

|

| Record name | 2-[(thien-2-ylmethyl)thio]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

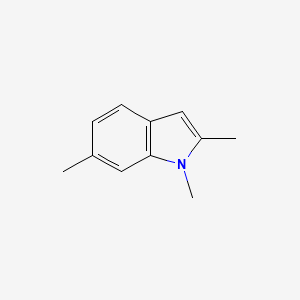

![8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1335551.png)

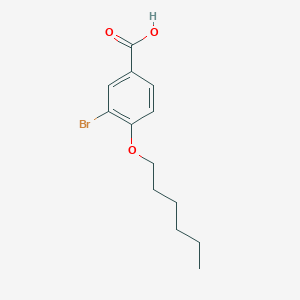

![2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane](/img/structure/B1335580.png)

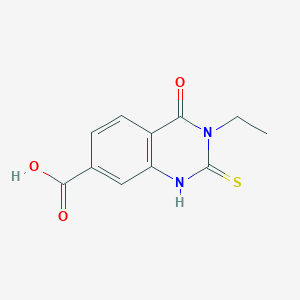

![1-[(5-Bromothien-2-yl)sulfonyl]piperazine](/img/structure/B1335582.png)

![7-Hydrazino-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1335587.png)